

# A Technical Guide to $^{13}\text{C},\text{d}2$ -Hydrochlorothiazide: Commercial Availability and Analytical Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:  $^{13}\text{C},\text{d}2$ -hydrochlorothiazide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and analytical applications of  **$^{13}\text{C},\text{d}2$ -hydrochlorothiazide**, an isotopically labeled internal standard crucial for accurate bioanalytical studies. This document is intended for researchers, scientists, and drug development professionals who require precise quantification of hydrochlorothiazide in various biological matrices.

## Introduction to $^{13}\text{C},\text{d}2$ -Hydrochlorothiazide

Hydrochlorothiazide (HCTZ) is a widely prescribed thiazide diuretic used in the treatment of hypertension and edema. Accurate measurement of its concentration in biological fluids is essential for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as  **$^{13}\text{C},\text{d}2$ -hydrochlorothiazide**, is the gold standard for quantitative analysis by mass spectrometry. The incorporation of one carbon-13 atom and two deuterium atoms introduces a mass shift of +3 Da, allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties, ensuring reliable and accurate quantification.

## Commercial Suppliers and Availability

**<sup>13</sup>C,<sup>d2</sup>-Hydrochlorothiazide** is available from several specialized chemical suppliers. The following table summarizes the offerings from prominent vendors. Please note that availability and pricing are subject to change and should be verified with the respective suppliers.

Supplier	Product/Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
TRC (Toronto Research Chemicals)	H945202	1190006-03-1	C <sub>6</sub> <sup>13</sup> CH <sub>6</sub> D <sub>2</sub> Cl N <sub>3</sub> O <sub>4</sub> S <sub>2</sub>	300.75	Available in various quantities.
Medical Isotopes, Inc.	-	1190006-03-1	C <sub>6</sub> <sup>13</sup> CH <sub>6</sub> D <sub>2</sub> Cl N <sub>3</sub> O <sub>4</sub> S <sub>2</sub>	300.75	Inquire for availability and pricing. <a href="#">[1]</a>
Pharmaffiliates	PA STI 047010	1190006-03-1	C <sub>6</sub> <sup>13</sup> CH <sub>6</sub> D <sub>2</sub> Cl N <sub>3</sub> O <sub>4</sub> S <sub>2</sub>	300.75	Provides a range of stable isotopes.
Acanthus Research	HYC-16-002	N/A	C <sub>6</sub> <sup>13</sup> CH <sub>6</sub> D <sub>2</sub> Cl N <sub>3</sub> O <sub>4</sub> S <sub>2</sub>	-	Custom synthesis options may be available.
Simson Pharma Limited	-	1190006-03-1	-	-	Certificate of Analysis provided with purchase.
MedChemExpress	HY-B0252S1	1190006-03-1	C <sub>6</sub> <sup>13</sup> CH <sub>6</sub> D <sub>2</sub> Cl N <sub>3</sub> O <sub>4</sub> S <sub>2</sub>	300.74	Certificate of Analysis available online.
Santa Cruz Biotechnology	sc-212234	1190006-03-1	C <sub>7</sub> H <sub>6</sub> D <sub>2</sub> ClN <sub>3</sub> O <sub>4</sub> S <sub>2</sub>	300.75	Research use only.
Clearsynth Labs Pvt. Ltd.	-	-	-	-	Mentioned as a supplier in a research article. <a href="#">[2]</a>

## Quantitative Data and Specifications

The quality and purity of the isotopically labeled internal standard are paramount for accurate analytical results. The following table summarizes typical specifications for commercially available **13C,d2-hydrochlorothiazide**, primarily based on a Certificate of Analysis from MedChemExpress.

Parameter	Specification
Chemical Purity (HPLC)	≥98.64%
Isotopic Enrichment	≥99.6%
Appearance	White to off-white solid
Storage (Powder)	-20°C for 3 years
Storage (in Solvent)	-80°C for 6 months, -20°C for 1 month
Solubility	DMSO (Slightly), Methanol (Slightly)

## Experimental Protocol: Quantification of Hydrochlorothiazide in Human Plasma using LC-MS/MS

The following is a detailed protocol for the analysis of hydrochlorothiazide in human plasma using **13C,d2-hydrochlorothiazide** as an internal standard. This method is adapted from a validated bioanalytical procedure.[\[1\]](#)

### Materials and Reagents

- Hydrochlorothiazide reference standard
- 13C,d2-Hydrochlorothiazide** (Internal Standard, IS)
- Methanol (HPLC grade)
- Ammonium acetate (HPLC grade)

- Acetic acid (glacial)
- Diethyl ether (analytical grade)
- Dichloromethane (analytical grade)
- Formic acid (analytical grade)
- Milli-Q water
- Drug-free human plasma

## Instrumentation

- High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu Prominence 20 AD)
- Tandem Mass Spectrometer (e.g., Applied Biosystems MDS SCIEX API 4000) with a turbo electrospray ionization (ESI) source
- Analytical column (e.g., UNISOL C18, 150 x 4.6 mm, 5  $\mu$ m)

## Stock and Working Solutions

- Hydrochlorothiazide Stock Solution: Prepare a 1 mg/mL stock solution in methanol.
- Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of **13C,d2-hydrochlorothiazide** in methanol.
- Working Solutions: Prepare serial dilutions of the hydrochlorothiazide stock solution in methanol:water (50:50, v/v) to create calibration curve standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution to a final concentration of 2800.00 ng/mL in methanol:water (50:50, v/v).<sup>[1]</sup>

## Sample Preparation (Liquid-Liquid Extraction)

- To 300  $\mu$ L of plasma sample in a labeled tube, add 50  $\mu$ L of the internal standard working solution (2800.00 ng/mL).

- Vortex the samples for approximately 1 minute.
- Add 100  $\mu\text{L}$  of a formic acid:Milli-Q water (2:98, v/v) buffer solution and vortex for another minute.[\[1\]](#)
- Add 3 mL of an extraction solvent mixture of diethyl ether and dichloromethane (e.g., 70:30, v/v).
- Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes at 4°C.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried residue in 500  $\mu\text{L}$  of the mobile phase.
- Inject an aliquot (e.g., 15  $\mu\text{L}$ ) into the LC-MS/MS system.[\[1\]](#)

## LC-MS/MS Conditions

- Chromatographic Conditions:
  - Mobile Phase: Methanol and 2 mM ammonium acetate buffer (pH 5.5, adjusted with acetic acid) in a ratio of 80:20 (v/v).[\[1\]](#)
  - Flow Rate: 0.8 mL/min.[\[1\]](#)
  - Column: UNISOL C18, 150 x 4.6 mm, 5  $\mu\text{m}$ .
  - Column Temperature: 40°C.
  - Autosampler Temperature: 5°C.[\[1\]](#)
  - Injection Volume: 15  $\mu\text{L}$ .[\[1\]](#)
- Mass Spectrometric Conditions:
  - Ionization Mode: Negative Electrospray Ionization (ESI).[\[1\]](#)
  - Multiple Reaction Monitoring (MRM) Transitions:

- Hydrochlorothiazide:  $m/z$  295.80  $\rightarrow$  205.10.[1]
- **13C,d2-Hydrochlorothiazide (IS)**:  $m/z$  298.90  $\rightarrow$  206.30.[1]
- Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and heater gas).

## Visualizations

### Experimental Workflow

The following diagram illustrates the major steps involved in the bioanalytical workflow for the quantification of hydrochlorothiazide in human plasma.

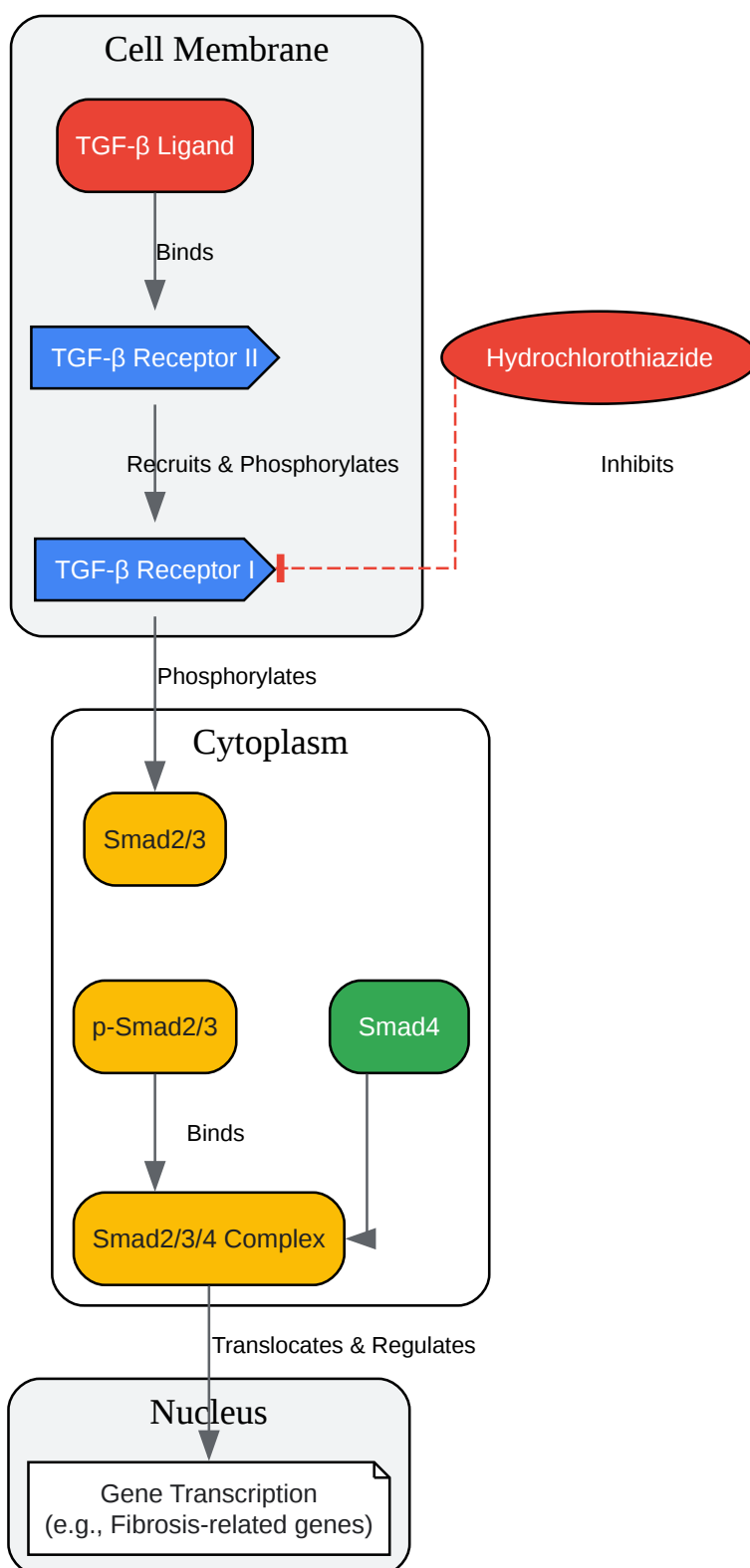


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Bioanalytical workflow for HCTZ quantification.

## Hydrochlorothiazide and the TGF- $\beta$ /Smad Signaling Pathway

Hydrochlorothiazide has been reported to inhibit the transforming growth factor-beta (TGF- $\beta$ )/Smad signaling pathway. This pathway is a key regulator of cellular processes such as growth, differentiation, and fibrosis. The diagram below provides a simplified representation of this signaling cascade.



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Inhibition of the TGF-β/Smad pathway by HCTZ.



## Conclusion

**<sup>13</sup>C,<sup>d2</sup>-Hydrochlorothiazide** is an essential tool for the accurate and reliable quantification of hydrochlorothiazide in biological samples. A variety of commercial suppliers offer this stable isotope-labeled internal standard, and its use in validated LC-MS/MS methods enables high sensitivity and specificity. The detailed protocol provided in this guide serves as a comprehensive resource for researchers and drug development professionals, facilitating the implementation of robust bioanalytical assays.

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## References

- 1. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 2. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to <sup>13</sup>C,<sup>d2</sup>-Hydrochlorothiazide: Commercial Availability and Analytical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602470#commercial-suppliers-and-availability-of-13c-d2-hydrochlorothiazide]

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